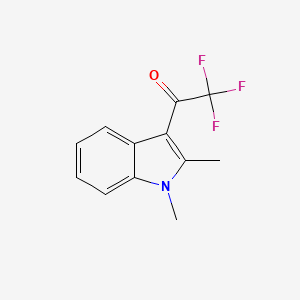

1-(1,2-dimethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one

Descripción

Propiedades

Fórmula molecular |

C12H10F3NO |

|---|---|

Peso molecular |

241.21 g/mol |

Nombre IUPAC |

1-(1,2-dimethylindol-3-yl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C12H10F3NO/c1-7-10(11(17)12(13,14)15)8-5-3-4-6-9(8)16(7)2/h3-6H,1-2H3 |

Clave InChI |

XLVXNCMKXOXMFN-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Direct N-Hydroxyalkylation Using Trifluoroacetaldehyde Methyl Hemiacetal

An alternative environmentally benign approach involves direct N-hydroxyalkylation of indoles using trifluoroacetaldehyde methyl hemiacetal under mild conditions without strong bases or metal catalysts:

- Starting Materials: 1,2-dimethylindole or other substituted indoles, trifluoroacetaldehyde methyl hemiacetal.

- Catalyst/Base: Triethylamine (catalytic amount, ~10 mol %).

- Solvent: DMSO, which acts as a directing solvent to enhance selectivity.

- Reaction Conditions: Microwave irradiation at 80 °C for 45 minutes.

- Workup: After cooling, the reaction mixture is diluted with dichloromethane, washed with water, and concentrated.

- Purification: Preparative thin layer chromatography or silica gel chromatography.

This method selectively forms N-substituted trifluoromethyl ethanols, which can be further oxidized or transformed to trifluoroacetyl derivatives. The reaction is notable for its mildness, absence of harsh reagents, and moderate yields, making it a sustainable alternative to traditional methods.

Related Acylation and Alkylation Strategies

Other synthetic strategies reported for related indole acyl derivatives include:

- Acylation of 1,2-dimethylindole at C3 position using electrophilic trifluoroacetyl sources.

- Alkylation reactions involving indole derivatives with alkyl bromides in the presence of bases and metal catalysts (e.g., Ru catalysts), followed by purification through chromatography.

- These methods often require careful control of reaction parameters to achieve selectivity between N- and C3-positions on the indole ring.

Summary of Key Reaction Parameters and Yields

In-Depth Research Findings and Notes

- The copper-mediated trifluoroacetylation method is widely accepted for synthesizing trifluoroacetylated indoles, providing a straightforward route to 1-(1,2-dimethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one.

- The direct N-hydroxyalkylation approach offers a greener alternative, avoiding metal catalysts and strong bases, although yields are currently moderate and may require optimization for scale-up.

- Reaction selectivity between N1- and C3-positions on the indole ring is influenced by solvent choice, substituents on the indole, and reaction conditions.

- Purification typically involves silica gel chromatography, using eluents such as ethyl acetate and hexane mixtures to isolate the desired product with high purity.

- Spectral data (NMR, HRMS) confirm the structure and purity of the synthesized compound, with characteristic trifluoromethyl signals in ^19F NMR and carbonyl signals in ^13C NMR.

Análisis De Reacciones Químicas

Types of Reactions

1-(1,2-dimethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

Oxidation: Indole-3-carboxylic acids.

Reduction: Indole-3-ethanol derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

Acylation at the 3-position of indoles is a valuable synthetic route for producing 3-acylindoles . 1-(1,2-dimethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one can be synthesized through copper-mediated trifluoroacetylation of indoles using ethyl trifluoropyruvate .

Typical procedure for trifluoroacetylation of indoles with ethyl trifluoropyruvate :

- Mix an indole (0.3 mmol), ethyl trifluoropyruvate (2.0 eq.), CuCl (0.6 eq.), and dimethyl sulfoxide (DMSO) (1.5 mL) in a screw-capped vial under air atmosphere.

- Place the reaction vial in a temperature-controlled aluminum-heating block set at 80 °C.

- Monitor the reaction progress by TLC.

- After completion, remove the vial from the heating block and allow it to cool to ambient temperature.

- Quench the reaction with water and extract the aqueous layer with ethyl acetate.

Potential Research Applications

Due to the presence of the trifluoromethyl group, this compound may be of interest in pharmaceutical and agrochemical research . The introduction of fluorine-containing groups into molecules can alter their metabolic stability and bioavailability, making them valuable in drug design . Indole derivatives, in general, exhibit a broad range of biological activities, making them a privileged scaffold in medicinal chemistry .

Related Compounds

Other related compounds and their potential applications are:

- Viscum album L.: Extracts from European mistletoe (Viscum album L.) have been used in cancer treatment in complementary medicine. Chemical analysis has identified compounds like caffeic acid and chlorogenic acid, which may reduce tumoral cellular growth .

- Santalum album oil (SAO): Also known as East Indian sandalwood oil (EISO), it has demonstrated anti-inflammatory, anti-microbial, and anti-proliferative activities. It has shown promise in clinical trials for treating acne, psoriasis, eczema, common warts, and molluscum contagiosum .

Mecanismo De Acción

The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Indole Core

1-(1H-Indol-3-yl)-2,2,2-Trifluoroethan-1-one (Hypothetical Base Structure)

- Key Difference : Lacks methyl groups at the 1- and 2-positions of the indole.

2,2,2-Trifluoro-1-(5-Methoxy-1H-indol-3-yl)ethan-1-one (CAS 1051967-68-0)

- Structure : Methoxy group at the 5-position of indole.

- Molecular Formula: C₁₁H₈F₃NO₂; MW: 243.18 g/mol.

- Properties : The methoxy group increases polarity and may enhance solubility in polar solvents compared to the dimethylated analog. This substitution could also influence electronic communication in conjugated systems .

1-(7-Ethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one (CAS 799265-09-1)

- Structure : Ethyl group at the 7-position of indole.

- Molecular Formula: C₁₂H₁₀F₃NO; MW: 241.21 g/mol.

- Impact : The ethyl group introduces additional hydrophobicity, which might improve membrane permeability in biological systems. However, the absence of 1,2-dimethyl groups reduces steric protection of the indole nitrogen .

Halogenation Effects on the Ketone Moiety

2,2,2-Trichloro-1-(1H-indol-3-yl)ethan-1-one

- Structure : Trichloroacetyl group instead of trifluoro.

- The compound’s ¹H NMR (δ 8.79 ppm for NH) and ¹³C NMR (δ 176.7 ppm for carbonyl) data highlight distinct electronic environments .

1-(4-Bromophenyl)-2,2,2-Trifluoro-1-(5-Methoxy-1H-indol-3-yl)ethan-1-ol

- Structure: Trifluoroethanol derivative with a bromophenyl substituent.

- Synthesis : Prepared using K₂CO₃ and n-Bu₄PBr in water, yielding a secondary alcohol.

- Impact: The hydroxyl group introduces hydrogen-bonding capability, altering solubility and pharmacological properties compared to the non-hydroxylated target compound .

N-(2-Acetylphenyl)-2-(1,2-Dimethyl-1H-indol-3-yl)-2-Oxoacetamide (F12016)

- Structure : Shares the 1,2-dimethylindole core but includes an acetamide-linked phenyl group.

1-(3-Amino-1,2,3,4-Tetrahydroquinolin-1-yl)-2,2,2-Trifluoroethan-1-one

- Structure: Tetrahydroquinoline core instead of indole.

- The amino group adds basicity, contrasting with the neutral indole nitrogen in the target compound .

Q & A

Q. Basic Research Focus

- NMR : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ ≈ -70 ppm) .

- X-ray Crystallography : Resolves steric clashes between methyl groups and the indole ring .

- HPLC-MS : Quantifies purity (>98%) and detects byproducts like dehalogenated derivatives .

How does this compound interact with biological targets (e.g., enzymes), and what contradictions exist in reported activity data?

Advanced Research Focus

The compound may inhibit cytochrome P450 enzymes due to its electron-deficient carbonyl group, but conflicting data arise from assay conditions. For instance, kinetic assays in liver microsomes show IC₅₀ variability (±20%) depending on incubation time .

Methodological Note : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and control for solvent artifacts.

What strategies resolve contradictions in reaction mechanisms proposed for its derivatization?

Advanced Research Focus

Mechanistic ambiguities (e.g., radical vs. polar pathways in fluorination) can be resolved via isotopic labeling (¹⁸O/²H) or trapping experiments with TEMPO . For example, TEMPO quenching of radical intermediates during trifluoromethylation confirms a single-electron transfer (SET) pathway .

How can computational modeling guide the design of analogs with improved bioactivity?

Q. Advanced Research Focus

- Molecular Docking : Predict binding affinity to targets like kinases or GPCRs using AutoDock Vina .

- QSAR : Correlate substituent effects (e.g., methyl vs. ethyl groups) with logP and IC₅₀ values .

Example : Replacing the trifluoroethanone with a difluoroketone improves membrane permeability but reduces target affinity .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Basic Research Focus

Racemization at the indole C3 position occurs under high-temperature conditions. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP ligands) to retain enantiomeric excess (>95%) .

How does the compound’s stability vary under different storage conditions?

Q. Basic Research Focus

- Light Sensitivity : Degrades via photooxidation; store in amber vials under argon .

- Thermal Stability : Decomposes above 150°C; DSC/TGA profiles confirm degradation onset .

What are the limitations of current toxicity screening models for this compound?

Advanced Research Focus

In vitro models (e.g., HepG2 cells) may underestimate hepatotoxicity due to lack of metabolic activation. Use co-culture systems with primary hepatocytes and Kupffer cells to mimic in vivo metabolism .

How do solvent polarity and proticity affect its spectroscopic properties?

Basic Research Focus

UV-Vis spectra show a redshift in polar aprotic solvents (e.g., DMSO) due to enhanced charge transfer. In protic solvents (e.g., MeOH), hydrogen bonding quenches fluorescence intensity by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.